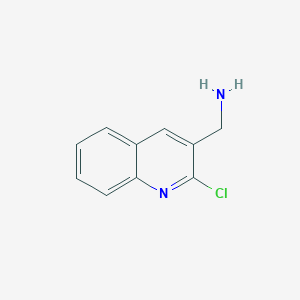

(2-Chloroquinolin-3-yl)methanamine

Descripción

Contextualization within Quinoline (B57606) Chemistry and Heterocyclic Systems

Quinoline is a heterocyclic aromatic organic compound characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This scaffold is of significant interest as it forms the core of numerous natural products, pharmaceuticals, and functional materials. rsc.org Compounds incorporating the quinoline ring system are known to exhibit a wide spectrum of biological and pharmaceutical activities, including anti-tuberculosis, antiplasmodial, and antibacterial properties. rsc.orgnih.gov

Within the broad family of quinolines, 2-chloroquinolines are particularly noteworthy as synthetic intermediates. researchgate.net The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups and the construction of fused heterocyclic systems. This reactivity is central to the chemical utility of (2-Chloroquinolin-3-yl)methanamine.

Significance of the this compound Scaffold as a Synthetic Synthon

The significance of this compound lies in its function as a "synthon," a molecular fragment used to build larger molecules through reliable chemical reactions. It serves as a bifunctional reagent, where both the chloro group and the methanamine group can participate in further chemical transformations.

The primary synthetic route to this compound starts from 2-chloroquinoline-3-carbaldehyde (B1585622). rsc.orgnih.gov This precursor is typically synthesized from acetanilide (B955) via the Vilsmeier-Haack reaction. academicjournals.orgresearchgate.net The aldehyde is first converted to the corresponding nitrile, 2-chloro-3-cyanoquinoline. rsc.orgnih.gov Subsequent reduction of the nitrile group, commonly achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yields the target primary amine, this compound, in good yield. rsc.orgnih.gov

The parent aldehyde, 2-chloroquinoline-3-carbaldehyde, is a highly reactive and versatile precursor for a multitude of heterocyclic compounds. It undergoes condensation reactions with various nucleophiles, including primary amines, hydrazines, and compounds with active methylene (B1212753) groups, to form Schiff bases and other intermediates. researchgate.netresearchgate.netekb.eg These intermediates can then be used to construct a diverse range of fused and binary heterocyclic systems, such as thiazolidinones, pyrrolo[3,4-b]quinolinones, and benzimidazoles. rsc.orgnih.govekb.eg The this compound derivative, with its nucleophilic amino group, offers an alternative and complementary pathway for elaborating the quinoline-3-position, enabling the synthesis of a unique set of derivatives with potential applications in medicinal chemistry and materials science.

Data Tables

Table 1: Physicochemical Properties of Related Quinoline Compounds

| Property | (2-Chloroquinolin-3-yl)methanol (B155800) |

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol nih.gov |

| Melting Point | 160 °C lookchem.com |

| Boiling Point | 354.7 °C at 760 mmHg lookchem.com |

| Flash Point | 168.3 °C lookchem.com |

| LogP | 2.38 lookchem.com |

| Hydrogen Bond Donor Count | 1 lookchem.com |

| Hydrogen Bond Acceptor Count | 2 lookchem.com |

| Rotatable Bond Count | 1 lookchem.com |

Table 2: Key Synthetic Reactions Involving the (2-Chloroquinolin-3-yl) Scaffold

| Reaction Type | Reactant | Reagents/Conditions | Product Type | Ref. |

| Nitrile Formation | 2-Chloroquinoline-3-carbaldehyde | Hydroxylamine (B1172632) hydrochloride, then Thionyl chloride/DMF | 2-Chloro-3-cyanoquinoline | rsc.orgnih.gov |

| Amine Formation | 2-Chloro-3-cyanoquinoline | Lithium aluminum hydride (LiAlH₄) in THF | This compound | rsc.orgnih.gov |

| Schiff Base Formation | 2-Chloroquinoline-3-carbaldehyde | Aniline (B41778) in refluxing ethanol (B145695) | N-((2-chloroquinolin-3-yl)methylene)aniline | researchgate.netekb.eg |

| Thiazolidinone Synthesis | 2-Chloroquinoline-3-carbaldehyde | Anilines, 2-mercaptoacetic acid, β-cyclodextrin-SO₃H (catalyst) | Quinolinyl-thiazolidinones | rsc.orgnih.gov |

| Pyrroloquinolinone Synthesis | 2-Chloroquinoline-3-carbaldehyde | Formamide (B127407), formic acid in ethanol | 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one | rsc.orgnih.gov |

| Chalcone Synthesis | 2-Chloroquinoline-3-carbaldehyde | Aromatic ketones, K₂CO₃, microwave irradiation | 3-(2-chloroquinolin-3-yl)-1-phenylprop-2-en-1-ones | sphinxsai.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2-chloroquinolin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H,6,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZRQTMFWBJHCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857634 | |

| Record name | 1-(2-Chloroquinolin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431729-39-3 | |

| Record name | 1-(2-Chloroquinolin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloroquinolin 3 Yl Methanamine

Direct Synthesis Approaches to the Compound

Direct synthesis methods provide efficient pathways to (2-Chloroquinolin-3-yl)methanamine, primarily through the reduction of nitrile precursors or the reductive amination of aldehydes.

Reduction of 2-Chloro-3-cyanoquinoline Precursors

A key method for synthesizing this compound involves the reduction of 2-chloro-3-cyanoquinoline. nih.govrsc.org This precursor is typically prepared from the corresponding 2-chloroquinoline-3-carbaldehyde (B1585622). The aldehyde is first condensed with hydroxylamine (B1172632) hydrochloride, followed by treatment with thionyl chloride in dimethylformamide (DMF) to yield the nitrile. nih.govrsc.org

The subsequent reduction of the nitrile group to a primary amine can be achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF) has been shown to be effective for this transformation, producing this compound in good yield. nih.govrsc.org Metal hydrides like LiAlH₄ and sodium borohydride (B1222165) (NaBH₄) are common reagents for this type of reduction. libretexts.org LiAlH₄ is a particularly strong reducing agent, capable of reducing a wide range of functional groups. libretexts.org

An alternative method for generating the cyanoquinoline precursor involves treating 2-chloroquinoline-3-carbaldehyde with aqueous ammonia (B1221849) in the presence of ceric ammonium (B1175870) nitrate. nih.gov

Reductive Amination Strategies from 2-Chloroquinoline-3-carbaldehyde

Reductive amination of 2-chloroquinoline-3-carbaldehyde offers another direct route to the target amine and its derivatives. rsc.org This two-step process typically involves the initial formation of an imine by reacting the aldehyde with an amine, followed by the reduction of the imine to the corresponding amine. nih.gov

For instance, the reaction of 2-chloroquinoline-3-carbaldehydes with various anilines in acetone (B3395972) can produce the corresponding N-substituted methanimines. nih.gov Similarly, condensation with phenylhydrazine (B124118) can yield Schiff bases. nih.gov These intermediates can then be reduced to the final amine products.

While specific examples detailing the direct reductive amination to the unsubstituted this compound are less common in the reviewed literature, the strategy is widely applicable. Reagents like sodium borohydride are often employed for the reduction of the intermediate imine. nih.govrsc.org

Precursor Synthesis Strategies for 2-Chloroquinoline-3-carbaldehydes (as Key Intermediates)

The availability of 2-chloroquinoline-3-carbaldehyde is crucial for several synthetic routes to the target methanamine. The Vilsmeier-Haack reaction is the most prominent method for its preparation.

Vilsmeier-Haack Formylation-Based Protocols

The Vilsmeier-Haack reaction is a widely used and efficient method for the synthesis of 2-chloro-3-formylquinolines from acetanilides. rsc.orgchemijournal.comresearchgate.netchemijournal.comrsc.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a formamide (B127407) derivative like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). rsc.orgorganic-chemistry.orgwikipedia.org

The general procedure involves the treatment of a substituted acetanilide (B955) with the Vilsmeier reagent. chemijournal.comchemijournal.com The reaction proceeds through the formation of a chloroiminium ion, which acts as the formylating agent. wikipedia.org The acetanilide undergoes cyclization to form the quinoline (B57606) ring system, with the formyl group introduced at the 3-position and a chlorine atom at the 2-position. rsc.org The reaction is often facilitated by electron-donating groups on the acetanilide ring. researchgate.net

| Chlorinating Agent | Formamide Source | Typical Conditions | Reference |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | N,N-Dimethylformamide (DMF) | 0-5°C to 90°C | chemijournal.comchemijournal.com |

| Phosphorus pentachloride (PCl₅) | N,N-alkylformamide | 120°C for 4 hours | rsc.org |

| Thionyl chloride (SOCl₂) | N,N-Dimethylformamide (DMF) | Varies | rsc.org |

A modified procedure using phosphorus pentachloride (PCl₅) in place of POCl₃ has also been reported, offering an alternative and efficient route with good yields for activated acetanilides. researchgate.net

Other Synthetic Approaches to Formylquinolines

While the Vilsmeier-Haack reaction is predominant, other methods for the synthesis of formylquinolines exist. One such approach involves the oxidation of the corresponding alcohol, (2-chloroquinolin-3-yl)methanol (B155800). researchgate.netkoreascience.kr

Additionally, formylation of heterocyclic compounds can be achieved by heating with a pre-formed Vilsmeier reagent, followed by hydrolysis with a mild base. chemijournal.com

Advanced and Sustainable Synthesis Techniques

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods in chemistry, a field often referred to as "green chemistry". nih.govresearchgate.nettandfonline.com These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. nih.gov

For the synthesis of quinoline derivatives, several green chemistry strategies have been explored, including:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. researchgate.netscielo.br

Ultrasonic irradiation: Sonication can enhance reaction rates and efficiency, as demonstrated in the synthesis of related quinoline compounds. researchgate.net

Use of green solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) is a key aspect of green chemistry. tandfonline.comscielo.br PEG 400 has been successfully used as a recyclable solvent for the synthesis of N-(quinoline-3-ylmethylene)benzohydrazides. scielo.br

Catalysis: The use of efficient and recyclable catalysts can minimize waste and improve reaction selectivity. acs.orgijpsjournal.com For instance, p-toluenesulfonic acid has been used as a catalyst in water for the synthesis of pyrimido[4,5-b]quinolones. tandfonline.com

While specific applications of these advanced techniques for the direct synthesis of this compound are not extensively detailed in the provided search results, the principles of green chemistry are broadly applicable to the synthesis of quinoline derivatives and their precursors. nih.govresearchgate.netacs.orgijpsjournal.com The development of continuous flow processes also represents a move towards more sustainable and scalable synthesis. researchgate.net

Transition Metal-Catalyzed Methods in Quinoline Synthesis

The synthesis of the quinoline scaffold, a necessary precursor to this compound, frequently employs transition metal catalysts to facilitate efficient and selective bond formation. These methods often involve the cyclization of substituted anilines with various coupling partners. mdpi.comchim.it

Rhodium catalysts, for instance, have been used in the regioselective synthesis of quinoline carboxylates through the cyclization of aniline (B41778) derivatives with alkynyl esters. mdpi.com Similarly, cobalt-catalyzed reactions provide a pathway to quinoline skeletons from acetophenone (B1666503) and aniline, showcasing high yields and tolerance for a wide range of functional groups. mdpi.com Nickel-catalyzed processes also offer a sustainable route, enabling the synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols and ketones or secondary alcohols through a sequence of dehydrogenation and condensation steps. organic-chemistry.org

Palladium catalysts are particularly versatile in this context. chim.it One notable example is a three-component domino reaction involving 2-chloro-3-formylquinolines, acetophenones, and boronic acids, catalyzed by PdCl2(PPh3)2, which leads to highly functionalized quinolines. chim.it Another palladium-catalyzed approach involves the annulation of o-iodo-anilines with propargyl alcohols to yield 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Quinoline Synthesis

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Rhodium catalyst / Cu(II) oxidant | Aniline derivatives + Alkynyl esters | Quinoline carboxylates | mdpi.com |

| Co(III) catalyst | Acetophenone + Aniline | Substituted quinolines | mdpi.com |

| Nickel catalyst | α-2-aminoaryl alcohols + Ketones | Polysubstituted quinolines | organic-chemistry.org |

| PdCl2(PPh3)2 | 2-Chloro-3-formylquinolines + Acetophenones + Boronic acids | Highly functionalized quinolines | chim.it |

| Palladium catalyst | o-Iodo-anilines + Propargyl alcohols | 2,4-Disubstituted quinolines | organic-chemistry.org |

Metal-Free and Organocatalytic Approaches

In an effort to develop more sustainable and cost-effective synthetic routes, metal-free and organocatalytic methods for quinoline synthesis have gained significant attention. These approaches avoid the use of expensive and potentially toxic heavy metals.

A direct and crucial metal-free transformation in the synthesis of the target compound is the reduction of 2-chloro-3-cyanoquinoline. This reaction is effectively carried out using reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (THF) to yield this compound in good yield. nih.govrsc.org The precursor, 2-chloro-3-cyanoquinoline, can be prepared from 2-chloroquinoline-3-carbaldehyde through condensation with hydroxylamine hydrochloride followed by treatment with thionyl chloride. nih.govrsc.org

Other metal-free strategies focus on the construction of the quinoline ring itself. A protocol utilizing methanesulfonic acid (MSA) and sodium iodide (NaI) facilitates the synthesis of 3-acyl quinolines from enaminones and anthranils through an aza-Michael addition and intramolecular annulation. mdpi.com Another approach uses methanesulfonic acid (CH₃SO₃H) as an additive to synthesize quinolines from anilines, acetophenones, and dimethyl sulfoxide (B87167) (DMSO) under air. mdpi.com

Table 2: Selected Metal-Free and Organocatalytic Syntheses

| Method/Catalyst | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| Reduction | 2-Chloro-3-cyanoquinoline | This compound | Utilizes LiAlH₄; direct route to the target amine. | nih.govrsc.org |

| Annulation | Enaminones + Anthranils | 3-Acyl quinolines | Employs MSA and NaI; transition metal-free. | mdpi.com |

| Cyclization | Anilines + Acetophenones + DMSO | Quinolines | Uses CH₃SO₃H as an additive; metal-free catalysis. | mdpi.com |

Microwave-Assisted and Solvent-Free Reaction Conditions

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions, aligning with the principles of green chemistry. rsc.orgnih.gov Many of these protocols are also performed under solvent-free conditions, further minimizing environmental impact. nih.govsphinxsai.com

The Claisen-Schmidt condensation, a key reaction for forming chalcones which can be precursors to quinolines, has been successfully performed using microwave irradiation. For example, 3-(2-chloroquiolin-3-yl)-1-substituted phenyl prop-2-en-1-ones can be synthesized from 2-chloroquinoline-3-carbaldehyde and appropriate ketones. sphinxsai.comresearchgate.net This reaction uses potassium carbonate (K₂CO₃) as a mild and inexpensive catalyst under solid-phase, solvent-free microwave conditions. sphinxsai.comresearchgate.net

The Friedländer synthesis, a classic method for preparing quinolines from 2-aminoaryl ketones and α-methylene carbonyl compounds, has also been adapted to these modern conditions. mdpi.com A reusable solid acid catalyst, Nafion NR50, has been effectively used to mediate the Friedländer reaction in ethanol under microwave irradiation, providing an environmentally friendly route to quinoline derivatives. mdpi.com Multicomponent reactions, which build complex molecules in a single step, are also well-suited for microwave assistance. nih.govrsc.org

Table 3: Microwave-Assisted and Solvent-Free Syntheses of Quinoline Precursors

| Reaction Type | Catalyst/Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | K₂CO₃ | Microwave, Solvent-free | Quinoline chalcones | sphinxsai.comresearchgate.net |

| Friedländer Synthesis | Nafion NR50 (solid acid) | Microwave, Ethanol | Substituted quinolines | mdpi.com |

| Multicomponent Reaction | Glacial acetic acid | Microwave | Pyrimido[4,5-b]quinolin-ones | nih.gov |

| Thiazolidinone Synthesis | β-cyclodextrin-SO₃H | Solvent-free | Quinolinyl-thiazolidinones | nih.govrsc.org |

Chemical Transformations and Derivatization of 2 Chloroquinolin 3 Yl Methanamine

Reactions at the Aminomethyl Functional Group

The primary amine of the aminomethyl group is a potent nucleophile and readily participates in various reactions to form new carbon-nitrogen bonds.

Alkylation and Acylation Strategies

The nitrogen atom of the aminomethyl group can be readily alkylated or acylated to introduce a variety of substituents. While specific examples of direct alkylation on (2-Chloroquinolin-3-yl)methanamine are not extensively detailed in the provided search results, the general reactivity of primary amines suggests that standard alkylating agents (e.g., alkyl halides) under basic conditions would lead to the corresponding secondary or tertiary amines.

A related transformation involves the N-alkylation of heterocyclic compounds using (2-chloroquinolin-3-yl)methanol (B155800) under Mitsunobu reaction conditions. researchgate.net This method, employing reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃), allows for the coupling of various N-heterocyclic compounds to the quinoline (B57606) core via the methylene (B1212753) bridge. researchgate.net

Acylation reactions, on the other hand, are well-documented. For instance, the reaction of aniline (B41778) derivatives with acetic anhydride (B1165640) is a standard procedure for the synthesis of acetanilides, which can then be used to form quinoline structures. echemcom.comallresearchjournal.com While this is not a direct acylation of this compound, it highlights the general reactivity of amino groups towards acylating agents.

Condensation Reactions and Schiff Base Formation

The primary amine of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). nih.govnih.gov This reaction is a cornerstone of combinatorial chemistry, enabling the generation of large libraries of compounds.

For example, the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with various primary amines, including aniline and its derivatives, leads to the formation of the corresponding Schiff bases. echemcom.comekb.eg The reaction is often catalyzed by a few drops of glacial acetic acid and carried out in a solvent like ethanol (B145695) under reflux. echemcom.comallresearchjournal.com The formation of the imine bond (C=N) is a key step in these syntheses. echemcom.comnih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Aniline | 2-Chloro-3-[(phenylamino)methylene]quinoline | Absolute ethanol | ekb.eg |

| 2-Chloroquinoline-3-carbaldehydes | p-Toluidine | N-((2-Chloroquinolin-3-yl)methylene)-4-methylbenzenamines | Ethanol, glacial acetic acid, reflux | echemcom.com |

| 2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde | 2-Aminophenol | 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol (Schiff base) | 1:1 molar condensation | neliti.com |

Reactions with Carbonyl Compounds

Beyond simple Schiff base formation, the aminomethyl group can participate in more complex reactions involving carbonyl compounds. The initial condensation product, an imine or enamine, can undergo further intramolecular or intermolecular reactions to construct more elaborate heterocyclic systems.

The formation of carbonyl species occurs through the oxidation of volatile organic compounds (VOCs). copernicus.org The main atmospheric sinks for carbonyls are photolysis and oxidation by the hydroxyl radical (OH). copernicus.org In the context of synthetic chemistry, the reactivity of the aminomethyl group with various carbonyl-containing synthons is a powerful tool for molecular diversification.

Reactivity of the Chloroquinoline Core

The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution and can participate in metal-catalyzed cross-coupling reactions.

Nucleophilic Displacement Reactions of the Chlorine Atom

The chlorine atom on the 2-chloroquinoline (B121035) scaffold can be displaced by a variety of nucleophiles. sydney.edu.auacsgcipr.org This nucleophilic aromatic substitution (SNAr) reaction is a fundamental transformation for modifying the quinoline core. nih.gov 2-Chloroquinolines generally show high reactivity towards nucleophiles like methoxide (B1231860) ions. researchgate.net

The reactivity of chloroquinolines in nucleophilic substitution can be influenced by the reaction conditions, such as the presence of acid or base catalysts. researchgate.net For example, the reaction of 2-chloroquinolines with 1,2,4-triazole (B32235) has been studied under neutral, acidic, and basic conditions to determine the optimal method for synthesizing 2-(1H-1,2,4-triazol-1-yl)quinolines. researchgate.net

| Substrate | Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 2-Chloroquinoline | 1,2,4-Triazole | 2-(1H-1,2,4-triazol-1-yl)quinoline | Neutral, acidic, or basic conditions | researchgate.net |

| 2-Chloroquinoline-3-carbaldehyde | Thiomorpholine | 2-Thiomorpholino-quinoline-3-carbaldehyde | Ethanol, anhydrous potassium carbonate, heating | rsc.orgnih.gov |

Cross-Coupling Chemistry (e.g., Palladium-Catalyzed Sonogashira Coupling)

The chlorine atom of 2-chloroquinolines serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orgorganic-chemistry.org This reaction allows for the formation of a carbon-carbon bond between the quinoline ring and a terminal alkyne, providing access to 2-alkynylquinoline derivatives. rsc.orgnih.gov

The Sonogashira coupling typically employs a palladium catalyst, such as [PdCl₂(PPh₃)₂], and a copper(I) co-catalyst, like CuI, in the presence of a base. rsc.orgwikipedia.org The reaction is versatile and can be carried out under mild conditions. wikipedia.org For instance, the Sonogashira coupling of 2-chloro-3-formylquinolines with various terminal alkynes in anhydrous DMF or THF with trimethylamine (B31210) as the base yields the corresponding 2-alkynyl-3-formylquinolines. rsc.org

| Substrate | Alkyne | Catalyst System | Solvent/Base | Product | Reference |

|---|---|---|---|---|---|

| 2-Chloro-3-formylquinolines | Terminal Alkynes | [PdCl₂(PPh₃)₂], CuI | Anhydrous DMF or THF / Trimethylamine | 2-Alkynyl-3-formyl-quinolines | rsc.org |

| 4-Chloro-2-trichloromethylquinazoline | Phenylacetylene | Pd(PPh₃)₄, CuI | Triethylamine / THF | No desired cross-coupled product | researchgate.net |

Research Findings on the Chemical Transformations of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a notable scarcity of published research specifically detailing the chemical transformations and derivatization of This compound . The primary focus of existing studies is on the synthesis and extensive reactions of its precursor, 2-chloroquinoline-3-carbaldehyde .

The synthesis of This compound is documented, typically achieved through the reduction of 2-chloro-3-cyanoquinoline . This nitrile intermediate is itself derived from 2-chloroquinoline-3-carbaldehyde . rsc.orgnih.govresearchgate.net

However, dedicated studies on the subsequent reactivity of This compound are not prevalent in the searched literature. Specifically, there is no direct information available for the following topics as requested:

Role As a Key Synthetic Building Block in Advanced Organic Synthesis

Precursor to Structurally Diverse Quinoline (B57606) Derivatives

The dual reactivity of the amine and the chloro-substituted quinoline ring makes (2-Chloroquinolin-3-yl)methanamine an excellent starting material for generating a library of structurally diverse quinoline derivatives. The primary amine function is a key handle for introducing various substituents and for constructing new heterocyclic rings.

A notable application is in the synthesis of thiocarbamide derivatives. This compound can be reacted with various isothiocyanates to yield 1-(substituted-phenyl)-1-[(2-chloroquinolin-3-yl)methyl]thiocarbamide derivatives. nih.gov This reaction highlights the nucleophilic character of the amine group, which readily attacks the electrophilic carbon of the isothiocyanate.

Furthermore, the precursor to this compound, 2-chloroquinoline-3-carbaldehyde (B1585622), is widely used to generate Schiff bases (imines) by condensation with primary amines. echemcom.comresearchgate.net These imines are themselves important synthetic intermediates. For instance, condensation of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with substituted anilines yields the corresponding N-(substituted-phenyl)methanimines. nih.gov Subsequent reduction of these Schiff bases provides a direct route to N-substituted this compound derivatives, further expanding the structural diversity achievable from this core scaffold.

Other transformations starting from the closely related 2-chloroquinoline-3-carbaldehyde include its conversion into quinolinyl-azetidin-2-ones and quinolinyl-thiazolidin-4-ones through multi-step reactions involving the formation of Schiff base intermediates followed by cycloaddition. nih.gov These examples underscore the versatility of the 2-chloroquinoline-3-yl-methyl core in constructing fused and appended heterocyclic systems.

Table 1: Examples of Quinoline Derivatives from this compound and its Precursor

| Starting Material Precursor | Reagents | Resulting Derivative Class | Reference |

|---|---|---|---|

| This compound | Substituted Isothiocyanates | Thiocarbamides | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Substituted Anilines | Schiff Bases (Imines) | echemcom.comnih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Phenylhydrazine (B124118), Chloroacetyl chloride | Azetidin-2-ones | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Phenylhydrazine, Thioglycolic acid | Thiazolidin-4-ones | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Acetanilides, Vilsmeier Reagent | 2-chloro-3-formylquinolines | academicjournals.org |

Application in the Synthesis of Bioactive Scaffold Analogues

The 2-chloroquinoline (B121035) scaffold is a well-established pharmacophore found in numerous therapeutic agents. Consequently, this compound is a key building block for the synthesis of novel analogues with potential biological activity.

A prominent example is the synthesis of [(2-chloroquinolin-3-yl)methyl] thiocarbamide derivatives, which have been investigated for their antitubercular properties. nih.gov A series of these compounds were synthesized and screened for in vitro antimycobacterial activity against Mycobacterium tuberculosis, with some derivatives showing moderate to good activity. nih.gov This demonstrates a direct application of the title compound in medicinal chemistry research.

The synthetic utility of the broader 2-chloroquinoline-3-yl scaffold in generating bioactive molecules is extensive. Research has shown that derivatives synthesized from its immediate precursor, 2-chloroquinoline-3-carbaldehyde, possess a wide range of pharmacological properties.

Antifungal and Antibacterial Agents: (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone derivatives, prepared via the Darzens reaction from 2-chloroquinoline-3-carbaldehyde, have exhibited significant antioxidant, antibacterial, and antifungal activities. researchgate.net One compound from this series was found to have superior antifungal activity compared to the standard drug Fluconazole. researchgate.net

Antimicrobial Agents: Condensation of 2-chloro-3-formylquinoline with orthophenylenediamine yields 3-(1H-benzimidazol-2-yl)-2-chloroquinoline, a scaffold that serves as a platform for creating new derivatives with potential efficacy against infectious organisms. academicjournals.org

Anti-HIV and Antitubercular Agents: While not a direct derivative, the synthesis of complex quinoline–1,2,3–triazole–aniline (B41778) hybrids highlights the importance of the quinoline core in developing potent agents against HIV-1 and Mycobacterium tuberculosis. nih.gov

These examples collectively establish the (2-chloroquinolin-3-yl)methyl moiety, readily available from this compound, as a privileged scaffold for the development of new therapeutic agents.

Table 2: Bioactive Scaffolds Derived from the (2-Chloroquinolin-3-yl) Core

| Scaffold Class | Synthetic Precursor | Biological Activity Investigated | Reference |

|---|---|---|---|

| Thiocarbamides | This compound | Antitubercular | nih.gov |

| Oxiranes (Epoxy ketones) | 2-Chloroquinoline-3-carbaldehyde | Antioxidant, Antibacterial, Antifungal | researchgate.net |

| Benzimidazoles | 2-Chloroquinoline-3-carbaldehyde | Antimicrobial | academicjournals.org |

| Quinoline-Triazole Hybrids | General Quinoline Scaffolds | Anti-HIV, Antitubercular | nih.gov |

Contribution to the Synthesis of Natural Product Frameworks (e.g., Luotonin A scaffold)

This compound and its direct synthetic precursor play a pivotal role in the construction of complex natural product frameworks, most notably the pentacyclic alkaloid Luotonin A. Luotonin A is a pyrroloquinazolinoquinoline alkaloid that acts as a topoisomerase I poison and has attracted significant interest as an anticancer agent. nih.gov

The synthesis of the Luotonin A scaffold does not typically use this compound directly but relies heavily on its aldehyde precursor, 2-chloroquinoline-3-carbaldehyde. This aldehyde is a key starting material for constructing the 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one core. nih.gov This tricyclic system represents a significant portion of the final Luotonin A structure. The synthesis involves the reaction of 2-chloroquinoline-3-carbaldehyde with formamide (B127407) and formic acid, which proceeds through the formation of an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate, followed by cyclization and elimination of HCl. nih.gov

Once formed, the 1,2-dihydropyrrolo[3,4-b]quinoline-3-one intermediate is condensed with anthranilic acid derivatives in the presence of a dehydrating agent like phosphorus oxychloride to complete the pentacyclic framework of Luotonin A and its analogues. nih.gov This strategic use of a simple building block to construct a key, complex intermediate is a hallmark of efficient total synthesis. The accessibility of the pyrrolo[3,4-b]quinolinone from the aldehyde highlights the indirect but critical contribution of the (2-chloroquinolin-3-yl)methyl family of compounds to the synthesis of this important natural product. nih.govdatapdf.com

Table 3: Key Intermediates in Luotonin A Synthesis Derived from the 2-Chloroquinoline-3-carbaldehyde Framework

| Precursor | Reaction | Key Intermediate | Role in Luotonin A Synthesis | Reference |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Reaction with formamide/formic acid | 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one | Forms the core pyrroloquinoline structure of Luotonin A | nih.govnih.gov |

| 1,2-dihydropyrrolo[3,4-b]quinolin-3-one | Condensation with anthranilic acid derivatives | Luotonin A | Final pentacyclic natural product | nih.gov |

Computational and Theoretical Investigations on 2 Chloroquinolin 3 Yl Methanamine and Its Derivatives

Quantum Chemical Calculations (e.g., DFT, B3LYP)

Quantum chemical calculations are fundamental to modern chemical research, providing a lens into molecular structure and properties. Density Functional Theory (DFT) has become a particularly popular method due to its balance of computational cost and accuracy. researchgate.net The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is frequently used in conjunction with basis sets like 6-311G(d,p) to optimize molecular geometries and predict spectroscopic and electronic properties of quinoline (B57606) derivatives. rsc.org

Table 1: Representative Calculated Bond Lengths and Angles for a Quinoline Derivative Core Structure (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C2-Cl | 1.74 Å |

| C3-C11 (C-CH2) | 1.51 Å | |

| C11-N (CH2-NH2) | 1.47 Å | |

| C2-N1 | 1.32 Å | |

| C8a-N1 | 1.38 Å | |

| Bond Angle | Cl-C2-C3 | 117.5° |

| C2-C3-C11 | 121.0° | |

| C3-C11-N | 112.0° | |

| C2-N1-C8a | 118.5° | |

| Note: These values are illustrative and based on typical DFT calculations for similar structures. The actual values for (2-Chloroquinolin-3-yl)methanamine would require specific calculation. |

Analysis of Electronic Structure (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to understand chemical reactions, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the orbital most likely to accept electrons (electrophilic).

For this compound, the HOMO is expected to be localized primarily on the aminomethyl group (-CH2NH2) and the electron-rich regions of the quinoline ring. The LUMO, conversely, would likely be distributed over the electron-deficient pyrimidine (B1678525) part of the quinoline ring, influenced by the electron-withdrawing chloro and nitrogen atoms. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies for a Quinoline Derivative

| Orbital | Energy (eV) (Illustrative) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Note: These values are for illustrative purposes and represent typical findings for related quinoline systems. |

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. ambeed.com It maps regions of negative potential (red/yellow), which are prone to electrophilic attack, and regions of positive potential (blue), which are susceptible to nucleophilic attack. In this compound, the most negative potential is expected around the nitrogen atom of the quinoline ring and the nitrogen of the amine group, indicating these are the primary sites for protonation and interaction with electrophiles. The area around the hydrogen atoms of the amine group and the quinoline ring would exhibit positive potential.

Investigation of Molecular Interactions and Supramolecular Assemblies (e.g., Hirshfeld Surface Analysis)

While a crystal structure for this compound itself is not publicly available, a study on a closely related derivative, 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline, provides valuable insights. For this molecule, Hirshfeld analysis revealed that H···H (35.5%), C···H/H···C (33.7%), Cl···H/H···Cl (12.3%), and N···H/H···N (9.5%) contacts were the most significant. It is highly probable that this compound would exhibit similar patterns of intermolecular contacts, with hydrogen bonds involving the amine group (N-H···N or N-H···Cl) and various C-H···π interactions playing a crucial role in its supramolecular assembly.

Theoretical Insights into Reaction Mechanisms and Selectivity

Computational chemistry provides profound insights into the mechanisms of chemical reactions, helping to explain observed selectivity and predict outcomes. DFT studies can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.net This allows for the calculation of activation energies, which determine the reaction rate.

The reactivity of this compound is characterized by the nucleophilic nature of the primary amine and the reactivity of the 2-chloroquinoline (B121035) core. The amine group can readily participate in reactions such as acylation, alkylation, and the formation of Schiff bases. Theoretical studies on the condensation of the precursor, 2-chloro-3-formylquinoline, with various nucleophiles have shown that reactivity trends can be explained by analyzing orbital interactions and the energies of transition states. researchgate.net

For instance, the reaction of this compound with an aldehyde or ketone would proceed via a nucleophilic attack of the amine nitrogen on the carbonyl carbon. Computational modeling could elucidate the transition state for this addition and the subsequent dehydration step to form an imine. Furthermore, the chlorine atom at the C2 position is a good leaving group, susceptible to nucleophilic aromatic substitution. Theoretical calculations can predict the feasibility of substituting the chloro group with other functionalities, guiding the synthesis of novel derivatives. The analysis of orbital interactions and distortion energies can explain why certain reaction pathways are favored over others. researchgate.net

Emerging Research Perspectives and Future Directions

Development of Novel and Efficient Synthetic Methodologies

The synthesis of (2-Chloroquinolin-3-yl)methanamine and its precursors, primarily 2-chloroquinoline-3-carbaldehyde (B1585622), has been an area of active research. Traditional methods often involve multi-step sequences with varying yields.

A common route to this compound (25) involves the reduction of 2-chloro-3-cyanoquinoline (24). This nitrile intermediate is typically prepared from 2-chloroquinoline-3-carbaldehyde (16) through condensation with hydroxylamine (B1172632) hydrochloride, followed by treatment with thionyl chloride. The subsequent reduction of the nitrile group in compound 24 is effectively achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF), providing the desired methanamine in good yield. nih.gov

The Vilsmeier-Haack reaction is a cornerstone for the synthesis of the key intermediate, 2-chloro-3-formylquinoline (also known as 2-chloroquinoline-3-carbaldehyde). This reaction typically utilizes acetanilide (B955) and a reagent mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). academicjournals.org Researchers are continuously seeking to optimize these conditions to improve yields and simplify purification processes.

Future research is directed towards developing more streamlined and environmentally benign synthetic strategies. This includes the exploration of one-pot reactions, the use of milder and more selective reagents, and the application of green chemistry principles, such as microwave-assisted synthesis, which has already shown promise in the preparation of related chalcones. sphinxsai.com The development of catalytic methods, potentially using transition metals, could also offer more efficient and atom-economical pathways to this important building block. researchgate.net

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of this compound is largely dictated by the nucleophilic amino group and the reactive C-Cl bond on the quinoline (B57606) ring. While its use in the construction of fused heterocyclic systems is established, there remains significant potential for uncovering new chemical transformations.

The precursor, 2-chloroquinoline-3-carbaldehyde, has been shown to undergo a variety of reactions, including condensation, reduction, and substitution. nih.gov For instance, it can react with various amines and activated methylene (B1212753) compounds to generate a diverse range of derivatives. ekb.eg It participates in multicomponent reactions to form complex structures like 2-(2-chloroquinolin-3-yl)imidazo[1,2-a]pyridin-3-amine derivatives. researchgate.net It also serves as a starting material for the synthesis of quinolinyl-thiazolidinones and quinolinyl-furan derivatives. nih.gov

The reactivity of the formyl group allows for reductive amination and the formation of Schiff bases, which can be further transformed. nih.gov The chlorine atom at the 2-position is susceptible to nucleophilic substitution, enabling the introduction of various functional groups. For example, it can be displaced by amines like morpholine (B109124) or by hydrolysis to form the corresponding 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes. nih.gov

Future investigations could focus on exploiting the dual reactivity of this compound in novel tandem or cascade reactions. The development of new catalytic systems could enable previously inaccessible transformations, leading to the synthesis of novel molecular architectures with potential applications in medicinal chemistry and materials science. nih.gov The exploration of its reactivity with unconventional reaction partners could also unveil new synthetic possibilities.

Advanced Computational Design and Optimization for New Chemical Entities

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For derivatives of this compound, computational methods can be employed to design and optimize new chemical entities with desired properties.

Techniques like molecular docking are used to predict the binding interactions of quinoline derivatives with biological targets. tubitak.gov.trnih.gov For instance, in silico studies have been used to evaluate the potential of quinolinyl epoxy ketones, derived from 2-chloroquinoline-3-carbaldehyde, by computing properties like oral rat LD50 values and compliance with Lipinski's Rule of Five. researchgate.net Such studies help in prioritizing compounds for synthesis and biological evaluation. researchgate.netnih.gov

Structure-based drug design, guided by X-ray crystallography of target-ligand complexes, can provide detailed insights for the optimization of lead compounds. nih.gov This approach has been successfully used to refine inhibitors for various enzymes.

Future directions in this area involve the use of more sophisticated computational models, such as quantum mechanics/molecular mechanics (QM/MM) and machine learning algorithms. These methods can provide more accurate predictions of molecular properties and biological activities, thereby accelerating the discovery of new chemical entities. The integration of computational screening with high-throughput synthesis and biological evaluation will create a powerful platform for the rapid development of novel compounds based on the this compound scaffold.

Interdisciplinary Research Integrating Synthesis and Theoretical Chemistry

The synergy between synthetic organic chemistry and theoretical chemistry is crucial for advancing our understanding of chemical reactivity and for the rational design of new molecules. researchgate.net

Theoretical calculations, particularly using Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, transition states, and the electronic properties of molecules. nih.govresearchgate.net For example, DFT studies can help rationalize the regioselectivity of reactions and predict the most favorable reaction pathways. researchgate.net This theoretical understanding can then guide the design of new experiments and the optimization of reaction conditions.

In the context of quinoline chemistry, theoretical computations have been used to support experimental findings and to explain the formation of different isomers in reactions. researchgate.net This integrated approach allows for a more comprehensive exploration of the chemical space around the this compound core.

The future of this interdisciplinary field lies in the development of more accurate and efficient computational methods that can handle increasingly complex chemical systems. The close collaboration between synthetic and computational chemists will be essential for tackling challenging synthetic problems and for the discovery of molecules with novel functions and properties. This collaborative effort will undoubtedly lead to significant advancements in our ability to design, synthesize, and understand the behavior of complex organic molecules derived from this compound.

Q & A

Q. What are the established synthetic routes for (2-chloroquinolin-3-yl)methanamine, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via transition metal-catalyzed isocyanide insertion. A modified procedure involves reacting ethyl 2-isocyanobenzoate (1.2 mmol) with this compound (1.8 mmol) under catalytic conditions, yielding a white solid (57% yield). Key parameters include solvent choice (e.g., toluene), temperature control, and stoichiometric ratios . Another route employs electrophilic substitution with chloroacetyl chloride in the presence of triethylamine, achieving derivatives with pyrimidine scaffolds .

| Reactants | Catalyst/Conditions | Yield |

|---|---|---|

| Ethyl 2-isocyanobenzoate | Transition metal catalyst | 57% |

| Chloroacetyl chloride | Triethylamine, toluene | Variable |

Q. How can researchers characterize this compound using spectroscopic methods?

Answer: Key characterization tools include:

- ¹H/¹³C NMR : Peaks at δ 8.34 (s, quinoline-H), 5.42 (s, -CH2NH2), and 161.4 ppm (carbonyl) confirm structure .

- HRMS : Calculated [M+H]+ = 322.0742; observed = 322.0726 (Δ = 0.0016), validating molecular formula (C18H13N3OCl) .

- Melting Point : 208–210°C, consistent with crystalline purity .

Q. What safety protocols are critical when handling this compound?

Answer:

- Hazards : Skin/eye irritation (Category 2), potential organ toxicity (Category 3) .

- Protective Measures : Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles .

- Storage : Keep at 10–25°C, away from strong oxidizers. For spills, collect with inert absorbents and dispose via chemical waste protocols .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in transition metal-catalyzed systems?

Answer: Mechanistic studies require:

- Kinetic Profiling : Monitor intermediates via in-situ NMR or FTIR to identify rate-determining steps.

- Computational Modeling : DFT calculations can map transition states, e.g., during isocyanide insertion into metal-amine complexes .

- Isotopic Labeling : Use ¹⁵N-labeled amine to track nitrogen migration in catalytic cycles .

Q. What strategies resolve contradictions in synthetic yields across different methodologies?

Answer: Discrepancies often arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity vs. toluene’s inertness .

- Catalyst Deactivation : Trace moisture or oxygen can poison transition metal catalysts. Use Schlenk-line techniques for air-sensitive reactions .

- Purification Challenges : Column chromatography with gradient elution (hexane:EtOAc) improves isolation of polar byproducts .

Q. How can researchers optimize the compound’s stability in biological assays?

Answer:

- pH Buffering : Maintain physiological pH (7.4) to prevent amine protonation/degradation.

- Lyophilization : Stabilize the compound as a hydrochloride salt for long-term storage .

- Metabolic Stability Assays : Incubate with liver microsomes to identify vulnerable sites (e.g., quinoline ring oxidation) and guide structural modifications .

Methodological Considerations

- Data Validation : Cross-reference NMR shifts with calculated values (e.g., ChemDraw predictions) to confirm assignments .

- Contradiction Analysis : Use control experiments (e.g., omitting catalysts) to isolate variables affecting yield .

- Safety Compliance : Align disposal practices with REACH and local regulations, particularly for halogenated waste .

For structural analysis, consider X-ray crystallography (SHELXL ) if single crystals are obtainable.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.